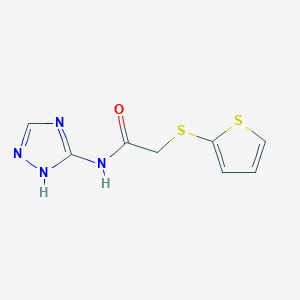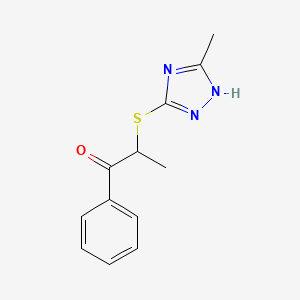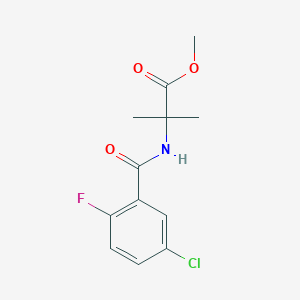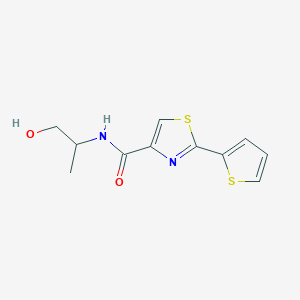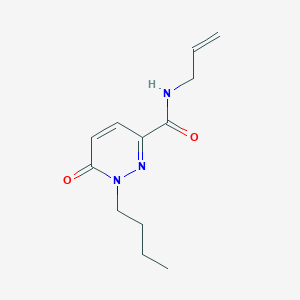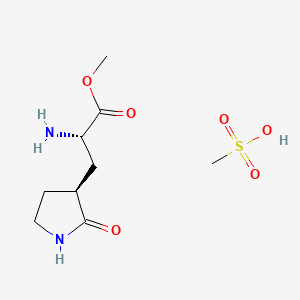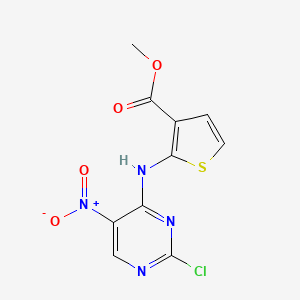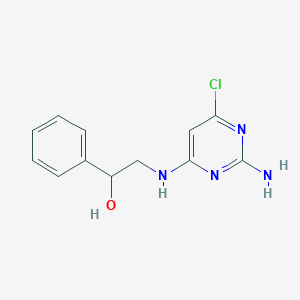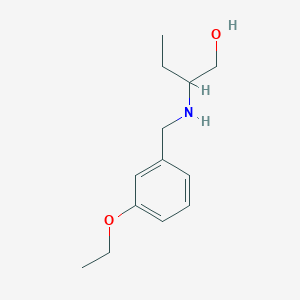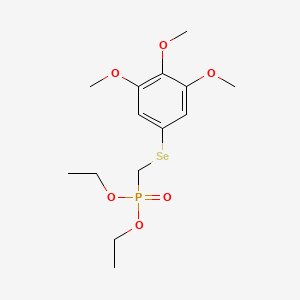
Diethyl (((3,4,5-trimethoxyphenyl)selanyl)methyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (((3,4,5-trimethoxyphenyl)selanyl)methyl)phosphonate can undergo various types of chemical reactions, including:
Oxidation: The selanyl group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include selenoxide derivatives, selenide derivatives, and various substituted phosphonates, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Diethyl (((3,4,5-trimethoxyphenyl)selanyl)methyl)phosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Investigated for its potential as a selenium-containing antioxidant, which can protect cells from oxidative damage.
Medicine: Explored for its potential therapeutic effects, including anti-cancer properties due to the presence of selenium, which is known for its role in inhibiting cancer cell growth.
Industry: Utilized in the development of new materials and catalysts due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Diethyl (((3,4,5-trimethoxyphenyl)selanyl)methyl)phosphonate involves its interaction with molecular targets such as enzymes and proteins. The selenium atom in the compound can participate in redox reactions, leading to the formation of reactive oxygen species (ROS) that can induce apoptosis in cancer cells. Additionally, the phosphonate group can interact with various biological molecules, modulating their activity and leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl (((3,4,5-trimethoxyphenyl)seleninyl)methyl)phosphonate: Similar structure but with a seleninyl group instead of a selanyl group.
Methyl 3,4,5-trimethoxybenzoate: Contains the trimethoxyphenyl group but lacks the phosphonate and selanyl groups.
Uniqueness
Diethyl (((3,4,5-trimethoxyphenyl)selanyl)methyl)phosphonate is unique due to the combination of the phosphonate, trimethoxyphenyl, and selanyl groups in its structure.
Eigenschaften
Molekularformel |
C14H23O6PSe |
|---|---|
Molekulargewicht |
397.27 g/mol |
IUPAC-Name |
5-(diethoxyphosphorylmethylselanyl)-1,2,3-trimethoxybenzene |
InChI |
InChI=1S/C14H23O6PSe/c1-6-19-21(15,20-7-2)10-22-11-8-12(16-3)14(18-5)13(9-11)17-4/h8-9H,6-7,10H2,1-5H3 |
InChI-Schlüssel |
OQSMQXGAYCOHCY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C[Se]C1=CC(=C(C(=C1)OC)OC)OC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


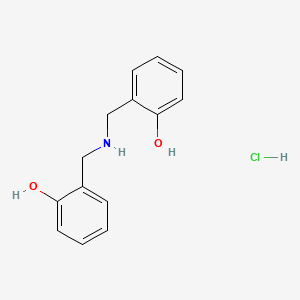
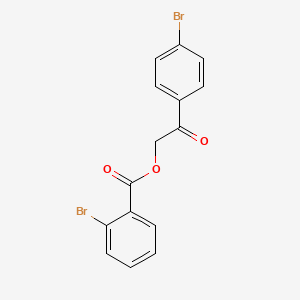
![N-[[2,6-diacetamido-8-(benzoylhydrazinylidene)triazolo[4,5-f]benzotriazol-4-ylidene]amino]benzamide](/img/structure/B14909861.png)
